![molecular formula C15H20N4O5S B2839948 isopropyl [3-oxo-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate CAS No. 1251602-71-7](/img/structure/B2839948.png)
isopropyl [3-oxo-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a [1,2,4]triazolo[4,3-a]pyridine moiety, which is a fused ring system that has been investigated for various biological activities .
Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The [1,2,4]triazolo[4,3-a]pyridine moiety is a planar aromatic system that can participate in π-π stacking interactions .Scientific Research Applications
- The pyrrolidine ring in this compound contributes to its antifibrotic activity. Fibrosis, characterized by excessive collagen deposition, occurs in various tissues and organs. Compounds like propan-2-yl 2-[3-oxo-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate have shown promise in inhibiting collagen synthesis, potentially mitigating fibrotic conditions .
- Some derivatives of this compound exhibit potent anti-tubercular activity. For instance, N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide and related analogs have demonstrated activity against Mycobacterium tuberculosis, surpassing the standard drug pyrazinamide (PZA) in terms of efficacy .
- Sorafinib, a VEGFR-2 and PDGF-β inhibitor, reduces collagen deposition in liver fibrosis models. Analogous compounds, including prodrugs like N-(2-methoxyethyl)pyridine-2,4-dicarboxamide, have shown promise in inhibiting collagen synthesis .
- The stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins .
- Researchers have explored two main synthetic strategies:
- The sp3-hybridized pyrrolidine scaffold enables efficient exploration of pharmacophore space. Its non-planarity due to “pseudorotation” enhances three-dimensional coverage .
Antifibrotic Agents
Anti-Tubercular Agents
VEGFR-2 and PDGF-β Inhibition
Stereochemistry and Drug Design
Synthetic Strategies
Pharmacophore Space Exploration
Future Directions
properties
IUPAC Name |
propan-2-yl 2-(3-oxo-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5S/c1-11(2)24-14(20)10-19-15(21)18-9-12(5-6-13(18)16-19)25(22,23)17-7-3-4-8-17/h5-6,9,11H,3-4,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJOYOASKSPOIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C(=O)N2C=C(C=CC2=N1)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
isopropyl [3-oxo-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate |
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